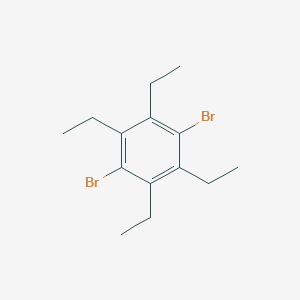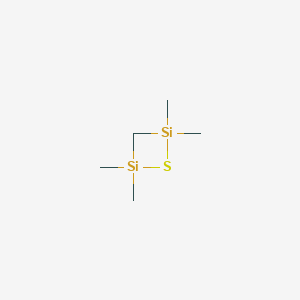
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is a unique organosilicon compound characterized by its cyclic structure containing silicon, sulfur, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- can be synthesized through the dehalogenation of 1,2-bis(chlorodimethylsilyl)ethane using alkali metal vapors . This reaction typically occurs at room temperature and results in the formation of the desired cyclic compound.
Industrial Production Methods
While specific industrial production methods for 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- are not extensively documented, the synthesis process involving alkali metal vapor dehalogenation can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.
化学反応の分析
Types of Reactions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Ring-Opening Polymerization: This compound can spontaneously undergo ring-opening polymerization, particularly in the presence of styrene, resulting in the formation of copolymers.
Substitution Reactions: The presence of silicon and sulfur atoms in the ring structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Styrene: Used in ring-opening polymerization to form copolymers.
Alkali Metal Vapors: Utilized in the dehalogenation process during synthesis.
Major Products Formed
科学的研究の応用
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- has several scientific research applications:
Polymer Chemistry: Used in the synthesis of copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Material Science: Investigated for its potential use in the development of advanced materials with specific electronic and optical properties.
Organosilicon Chemistry: Studied for its reactivity and potential as a building block for more complex organosilicon compounds.
作用機序
The mechanism of action of 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- primarily involves the ring-opening polymerization process. The compound’s cyclic structure, containing silicon and sulfur atoms, facilitates the formation of reactive intermediates that initiate polymerization. The presence of styrene further promotes the copolymerization process, resulting in the incorporation of styrene units into the polymer chain .
類似化合物との比較
Similar Compounds
1,2-Disilacyclobutane: Similar in structure but lacks the sulfur atom.
1,2-Digermacyclobutane: Contains germanium instead of silicon.
1,2-Disilacyclohexane: Larger ring structure with similar silicon-containing properties.
Uniqueness
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is unique due to the presence of both silicon and sulfur atoms in its ring structure. This combination imparts distinct chemical reactivity and potential for forming copolymers with unique properties, making it a valuable compound in organosilicon chemistry .
特性
CAS番号 |
91521-58-3 |
|---|---|
分子式 |
C5H14SSi2 |
分子量 |
162.40 g/mol |
IUPAC名 |
2,2,4,4-tetramethyl-1,2,4-thiadisiletane |
InChI |
InChI=1S/C5H14SSi2/c1-7(2)5-8(3,4)6-7/h5H2,1-4H3 |
InChIキー |
BFGQSIFHFGNQFL-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C[Si](S1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



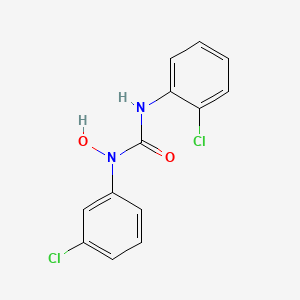
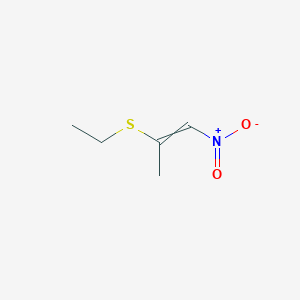
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
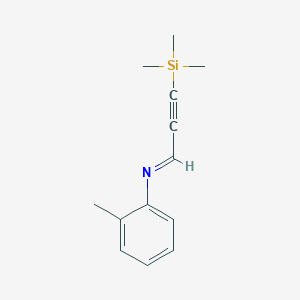

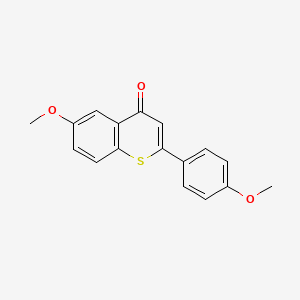
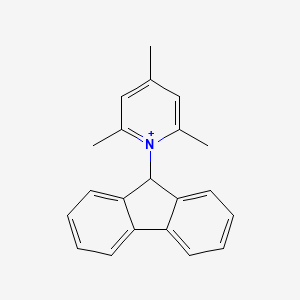
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

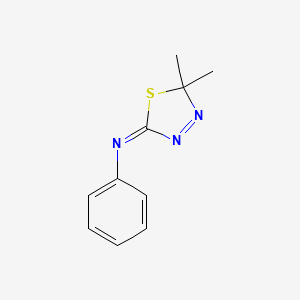
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)
